molecular formula C16H10Br2N2O2S2 B2675530 5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE CAS No. 476357-02-5

5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2675530
CAS No.: 476357-02-5
M. Wt: 486.2
InChI Key: FCJJHNNNPCRRTC-UHFFFAOYSA-N
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Description

5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Mechanism of Action

The mechanism of action of 5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-N-[3-(5-BROMOTHIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific structure, which combines multiple brominated thiophene rings and an amido linkage. This unique structure imparts distinct electronic and chemical properties, making it valuable for specialized applications in research and industry .

Biological Activity

5-Bromo-N-[3-(5-bromothiophene-2-amido)phenyl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, synthesis, and structure-activity relationships (SAR) of this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound features a thiophene core substituted with bromine and an amide functional group. The synthesis typically involves the condensation of 5-bromothiophene-2-carboxylic acid with appropriate amines under specific reaction conditions. For instance, the synthesis can be achieved through a coupling reaction with various aryl/heteroaryl boronic acids, yielding derivatives with varying biological activities .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of thiophene have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. Research indicates that 5-bromo-substituted thiophenes possess activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

GPR35 Agonism

Emerging evidence suggests that certain derivatives can act as agonists for G protein-coupled receptors (GPR35), which are implicated in various physiological processes including inflammation and pain modulation. The potency of these compounds as GPR35 agonists was assessed using dynamic mass redistribution assays, revealing promising EC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features:

Substituent Position Effect on Activity
Bromine5-positionIncreases potency
MethoxyParaEnhances lipophilicity
FluoroParaModerate potency increase
ChloroMetaReduced activity

These modifications can lead to variations in lipophilicity and bioavailability, which are critical for drug development .

Case Studies

  • Anticancer Study : In vitro studies demonstrated that a derivative exhibited IC50 values below 10 µM against MCF-7 (breast cancer) cells, highlighting its potential as an anticancer agent.
  • Antimicrobial Evaluation : A series of thiophene derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating moderate antibacterial activity.
  • GPR35 Agonism : A study reported that specific analogs derived from the parent compound activated GPR35 with EC50 values ranging from 0.059 μM to 0.87 μM, suggesting a strong potential for therapeutic applications in pain management and inflammatory diseases .

Properties

IUPAC Name

5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2N2O2S2/c17-13-6-4-11(23-13)15(21)19-9-2-1-3-10(8-9)20-16(22)12-5-7-14(18)24-12/h1-8H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJJHNNNPCRRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(S2)Br)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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